2-[[1-[6-Amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide 2-[[1-[6-Amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Brand Name: Vulcanchem
CAS No.: 115760-58-2
VCID: VC0040883
InChI: InChI=1S/C67H102N20O13S/c1-39(2)33-48(59(93)78-44(56(72)90)27-32-101-3)82-62(96)51(36-42-37-75-38-77-42)85-61(95)50(35-41-17-8-5-9-18-41)84-60(94)49(34-40-15-6-4-7-16-40)83-58(92)45(23-25-54(70)88)79-57(91)46(24-26-55(71)89)80-63(97)53-22-14-31-87(53)66(100)47(20-10-11-28-68)81-64(98)52-21-13-30-86(52)65(99)43(69)19-12-29-76-67(73)74/h4-9,15-18,37-39,43-53H,10-14,19-36,68-69H2,1-3H3,(H2,70,88)(H2,71,89)(H2,72,90)(H,75,77)(H,78,93)(H,79,91)(H,80,97)(H,81,98)(H,82,96)(H,83,92)(H,84,94)(H,85,95)(H4,73,74,76)
SMILES: CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N
Molecular Formula: C67H102N20O13S
Molecular Weight: 1427.7 g/mol

2-[[1-[6-Amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

CAS No.: 115760-58-2

Main Products

VCID: VC0040883

Molecular Formula: C67H102N20O13S

Molecular Weight: 1427.7 g/mol

2-[[1-[6-Amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide - 115760-58-2

CAS No. 115760-58-2
Product Name 2-[[1-[6-Amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Molecular Formula C67H102N20O13S
Molecular Weight 1427.7 g/mol
IUPAC Name 2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Standard InChI InChI=1S/C67H102N20O13S/c1-39(2)33-48(59(93)78-44(56(72)90)27-32-101-3)82-62(96)51(36-42-37-75-38-77-42)85-61(95)50(35-41-17-8-5-9-18-41)84-60(94)49(34-40-15-6-4-7-16-40)83-58(92)45(23-25-54(70)88)79-57(91)46(24-26-55(71)89)80-63(97)53-22-14-31-87(53)66(100)47(20-10-11-28-68)81-64(98)52-21-13-30-86(52)65(99)43(69)19-12-29-76-67(73)74/h4-9,15-18,37-39,43-53H,10-14,19-36,68-69H2,1-3H3,(H2,70,88)(H2,71,89)(H2,72,90)(H,75,77)(H,78,93)(H,79,91)(H,80,97)(H,81,98)(H,82,96)(H,83,92)(H,84,94)(H,85,95)(H4,73,74,76)
Standard InChIKey XHAKZELSORWGBB-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N
Canonical SMILES CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N
Sequence RPKPQQFFHLM
PubChem Compound 5062078
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator